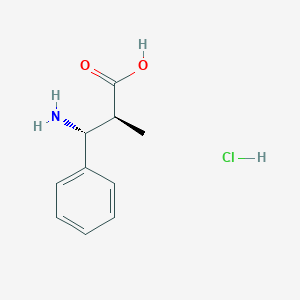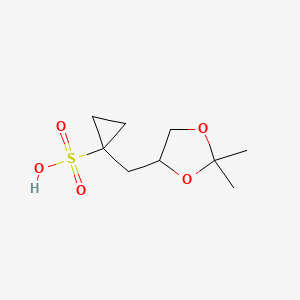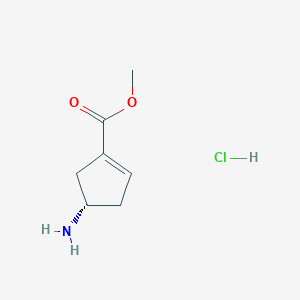![molecular formula C14H8ClF3O B12992104 4'-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12992104.png)
4'-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro group at the 4’ position, a trifluoromethyl group at the 2’ position, and a carbaldehyde group at the 3 position on the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a biphenyl derivative, followed by chlorination and formylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthetic route is crucial for meeting the demands of various applications in pharmaceuticals and agrochemicals .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: 4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is primarily related to its functional groups. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the aldehyde group can form covalent bonds with biological targets. These interactions can modulate various molecular pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
- 4-Chloro-4’-fluoro-2-(trifluoromethyl)biphenyl
- 4-Chloro-2’-(trifluoromethyl)pyridine
- Trifluoromethylpyridine derivatives
Comparison: Compared to similar compounds, 4’-Chloro-2’-(trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a chloro and a trifluoromethyl group on the biphenyl structure. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various functionalized biphenyl derivatives .
Propriétés
Formule moléculaire |
C14H8ClF3O |
|---|---|
Poids moléculaire |
284.66 g/mol |
Nom IUPAC |
3-[4-chloro-2-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C14H8ClF3O/c15-11-4-5-12(13(7-11)14(16,17)18)10-3-1-2-9(6-10)8-19/h1-8H |
Clé InChI |
VTRCIZYURQXFFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)Cl)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 9-(methoxymethylene)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12992024.png)

![Benzyl (4aS,8aR)-octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B12992040.png)
![5-Bromo-4-fluoro-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B12992046.png)
![(7R)-7-Methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12992051.png)
![5-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12992057.png)


![Tert-butyl 4-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12992073.png)



![tert-Butyl octahydro-[1,4]oxazino[3,2-c]azepine-4(4aH)-carboxylate](/img/structure/B12992095.png)

